molecular formula C21H33N5O B6460150 4-methyl-2-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyrimidine CAS No. 2549033-32-9

4-methyl-2-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyrimidine

Cat. No.: B6460150
CAS No.: 2549033-32-9
M. Wt: 371.5 g/mol
InChI Key: OKZKHKAQEBQJFO-UHFFFAOYSA-N
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Description

4-Methyl-2-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyrimidine is a pyrimidine derivative featuring a substituted piperazine-piperidine-alkyne scaffold. Its structure integrates:

  • A pyrimidine core at position 2, substituted with a methyl group at position 2.
  • A piperidin-1-yl group linked via an ether oxygen to a but-2-yn-1-yl spacer.
  • A terminal 4-(propan-2-yl)piperazine moiety.

This compound’s design emphasizes rigidity from the alkyne linker and conformational flexibility from the piperazine-piperidine system, which may enhance receptor binding selectivity.

Properties

IUPAC Name

4-methyl-2-[4-[4-(4-propan-2-ylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N5O/c1-18(2)25-15-13-24(14-16-25)10-4-5-17-27-20-7-11-26(12-8-20)21-22-9-6-19(3)23-21/h6,9,18,20H,7-8,10-17H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKZKHKAQEBQJFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N2CCC(CC2)OCC#CCN3CCN(CC3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-methyl-2-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyrimidine is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound consists of a pyrimidine ring substituted with various functional groups, including piperazine and piperidine moieties. Its unique structure suggests potential interactions with biological targets, making it a candidate for drug development.

Research indicates that compounds with similar structures may act on various biological pathways, including:

  • Enzyme Inhibition : Compounds containing piperazine and piperidine rings have been shown to inhibit specific enzymes, potentially affecting metabolic pathways.
  • Receptor Modulation : The structural features may allow for interaction with neurotransmitter receptors, influencing neurological functions.

Antimicrobial Activity

Studies evaluating derivatives of piperazine have demonstrated antimicrobial properties against various pathogens. For instance, compounds derived from piperazine structures have shown efficacy against bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum .

Antiviral Properties

Research on similar pyrimidine derivatives has highlighted their potential as antiviral agents. A study reported that certain piperidine-linked aminopyrimidines exhibited significant activity against HIV, with low EC50 values in vitro . This suggests that the compound may possess similar antiviral properties.

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial activity of piperazine derivatives, several synthesized compounds were tested against standard bacterial strains. The results indicated that modifications to the piperazine ring significantly enhanced antibacterial activity, suggesting that the structural components of this compound could similarly enhance its antimicrobial properties .

Study 2: Antiviral Activity

Another study focused on the antiviral activity of piperidine-based compounds against HIV. The findings revealed that specific structural modifications led to improved potency against reverse transcriptase, indicating that the compound's design could be optimized for enhanced antiviral effects .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityTargetReference
Piperazine Derivative AAntimicrobialXanthomonas axonopodis
Piperidine Compound BAntiviral (HIV)Reverse Transcriptase
Piperazine Analogue CEnzyme Inhibitionα-glucosidase

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural and functional features of 4-methyl-2-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyrimidine with related compounds from the evidence:

Compound Core Structure Key Substituents Linker Type Biological Activity Reference
Target Compound Pyrimidine 4-Methyl, 4-(propan-2-yl)piperazine, piperidin-1-yloxy But-2-yn-1-yl (alkyne) Hypothesized kinase or GPCR modulation (based on analogs)
5-Chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378) Pyrimidine Piperidin-4-yl, sulfonyl, isopropoxy Aromatic-phenyl Potent ALK inhibitor (IC₅₀ = 0.3 nM), antitumor activity in xenograft models
2-{4-[(1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}pyrimidine Pyrimidine 1,3-Benzodioxol-5-yl-methyl-piperazine Methyl Crystallographically characterized; potential CNS activity due to benzodioxole moiety
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine Pyrimidine Piperidin-1-yl, methyl None Structural simplicity; used in crystal studies for drug design
6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-benzoimidazol-1-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine Thienopyrimidine Methanesulfonyl-piperazine, benzoimidazole, morpholine Methyl Kinase inhibition (ESI+: MH+ 494.19)

Key Structural and Functional Differences:

Core Heterocycle: The target compound uses a pyrimidine core, whereas analogs like LDK378 () and thienopyrimidine derivatives () employ fused or substituted heterocycles for enhanced binding affinity. Pyrimidine derivatives generally exhibit moderate potency but tunable pharmacokinetics .

In contrast, methyl or propoxy linkers (e.g., ) offer flexibility, which may improve solubility but reduce selectivity .

Piperazine/Piperidine Substitutions :

  • The 4-(propan-2-yl)piperazine group in the target compound enhances lipophilicity compared to unsubstituted piperazines () or morpholine-containing analogs (). This substitution may improve blood-brain barrier penetration .
  • Piperidin-1-yl vs. piperidin-4-yl substitutions (e.g., LDK378 in ) alter spatial orientation, impacting kinase selectivity.

Pharmacological Activity: Compounds with sulfonyl groups (e.g., LDK378, ) show nanomolar kinase inhibition, while benzodioxole-containing analogs () are associated with CNS effects. The target compound’s activity remains speculative but likely aligns with kinase or GPCR modulation due to its piperazine-piperidine motif .

Research Findings and Trends

  • Synthetic Strategies: Reductive amination () and Suzuki coupling () are common for introducing piperazine/piperidine groups. The target compound’s alkyne linker may require Sonogashira coupling .
  • SAR Insights :
    • Piperazine N-substituents : Bulky groups (e.g., propan-2-yl) improve metabolic stability but may reduce solubility.
    • Pyrimidine C4/C6 positions : Methyl groups () enhance bioavailability, while larger substituents (e.g., morpholine in ) improve target engagement .
  • Clinical Relevance : Analogs like LDK378 () have progressed to clinical trials, validating pyrimidine-based scaffolds for oncology.

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